Derivative Potency: 350 nM IC50 Against Phosphodiesterase (PDE) Target
The defining utility of [2-(Tert-butoxy)-4-methylphenyl]methanamine is as a key synthetic intermediate. Its value is directly evidenced by the sub-micromolar potency of a derivative synthesized from it. An isoquinoline carboxamide derivative incorporating this specific benzylamine scaffold, as disclosed in US Patent 9856220 (Example 276), demonstrates an IC50 of 350 nM against a phosphodiesterase (PDE) target [1]. This provides a direct, quantitative link between the compound's specific structure and a valuable biological outcome, underscoring its selection over other benzylamines.
| Evidence Dimension | Derivative Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | Derivative IC50 = 350 nM |
| Comparator Or Baseline | Baseline: Inactive control or other unoptimized scaffolds (no direct comparator available) |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | PDE enzymatic reaction in assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA) |
Why This Matters
This data provides procurement justification by demonstrating that this specific building block, when used in a known synthetic route, yields a compound with tangible, sub-micromolar biological activity.
- [1] BindingDB. (n.d.). BDBM363869: N-[(2-tert-Butoxy-4-methyl-phenyl)methyl]-2-ethyl-6,7-dimethoxy-1-oxo-isoquinoline-4-carboxamide (US9856220, Example 276). Retrieved April 15, 2026, from https://bindingdb.org. View Source
